N-(4-chloro-2-nitrophenyl)acetamide

Übersicht

Beschreibung

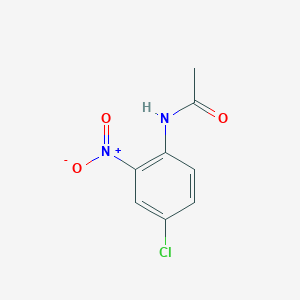

N-(4-chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-nitroaniline+acetic anhydride→this compound+acetic acid

The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Hydrolysis: Acidic or basic conditions, water as solvent.

Major Products Formed

Reduction: 4-chloro-2-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-chloro-2-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Pharmaceuticals: The compound acts as a precursor for developing pharmacologically active substances.

- Dyes and Pigments Production: It is employed in creating specialty chemicals used in dyes and pigments.

Biology

The compound has been extensively studied for its potential biological activities, particularly:

-

Antimicrobial Properties: Research indicates that this compound exhibits significant antibacterial activity against pathogens like Klebsiella pneumoniae. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis .

Table 1: Antibacterial Activity Against Klebsiella pneumoniae

Compound Minimum Inhibitory Concentration (MIC) Mechanism of Action This compound 32 µg/mL Inhibition of PBPs leading to cell lysis Control (no treatment) - - - Anticancer Properties: The nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes, potentially leading to cytotoxic effects against cancer cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for targeting metabolic pathways in pathogens or cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of this compound against Klebsiella pneumoniae. One notable study demonstrated that the presence of the chloro atom significantly enhances antibacterial activity by stabilizing the molecule at the target enzyme site, promoting cell lysis through inhibition of PBPs .

Additionally, investigations into its cytotoxicity and mutagenicity have shown favorable results for future in vivo toxicological tests, indicating good parameters for oral use . This suggests that this compound has potential as a therapeutic agent against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but lacks the additional chlorine atom on the phenyl ring.

N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains an additional chlorine atom on the phenyl ring.

2-Nitro-4-(2-chloroacetyl)-acetanilide: Similar structure with a different substitution pattern.

Uniqueness

N-(4-chloro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for various applications.

Biologische Aktivität

N-(4-chloro-2-nitrophenyl)acetamide, also known as 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro group enhances nucleophilic substitution reactions, which can modify the compound's activity and increase its efficacy against pathogens .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae, a common pathogen responsible for various infections. The compound's minimum inhibitory concentration (MIC) against K. pneumoniae has been evaluated, showing promising results that suggest its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Compound | MIC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|

| This compound | 32 | Bactericidal |

| Ciprofloxacin | 1 | Bactericidal |

| Meropenem | 0.5 | Bactericidal |

| Cefepime | >64 | Bacteriostatic |

The presence of the chloro atom appears to enhance the compound's antibacterial properties by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis, specifically penicillin-binding proteins (PBPs) .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity to mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. In vitro studies have shown that it does not significantly induce mutagenicity, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

- Study on Klebsiella pneumoniae : A study evaluated the antibacterial efficacy of this compound against K. pneumoniae. Results indicated that the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin .

- Combination Therapy : Research has explored the synergistic effects of combining this compound with other antibiotics such as meropenem and imipenem. These combinations showed enhanced antibacterial effects, indicating potential for use in treating resistant infections .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary structural feature of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed by the research?

A1: The research primarily highlights the formation of infinite chains along the c-axis in the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. These chains arise due to C—H⋯O intermolecular hydrogen bonds between adjacent molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.